6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 887590-50-3
VCID: VC16701232
InChI: InChI=1S/C18H27N5O2/c1-18(2,3)25-17(24)23-16-11-13(19)5-6-14(16)15(20-23)12-22-9-7-21(4)8-10-22/h5-6,11H,7-10,12,19H2,1-4H3
SMILES:
Molecular Formula: C18H27N5O2
Molecular Weight: 345.4 g/mol

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester

CAS No.: 887590-50-3

Cat. No.: VC16701232

Molecular Formula: C18H27N5O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester - 887590-50-3

Specification

CAS No. 887590-50-3
Molecular Formula C18H27N5O2
Molecular Weight 345.4 g/mol
IUPAC Name tert-butyl 6-amino-3-[(4-methylpiperazin-1-yl)methyl]indazole-1-carboxylate
Standard InChI InChI=1S/C18H27N5O2/c1-18(2,3)25-17(24)23-16-11-13(19)5-6-14(16)15(20-23)12-22-9-7-21(4)8-10-22/h5-6,11H,7-10,12,19H2,1-4H3
Standard InChI Key VMKYTYUOQBWJLQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCN(CC3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester belongs to the indazole class of heterocyclic compounds, characterized by a fused benzene and pyrazole ring system. The molecule’s structure includes three key functional groups:

  • A 6-amino substitution on the indazole core, enhancing hydrogen-bonding potential.

  • A 3-(4-methyl-piperazin-1-ylmethyl) side chain, introducing a basic nitrogen-rich moiety for target interaction.

  • A tert-butyl ester at the 1-position, modulating solubility and metabolic stability.

The molecular formula is C₁₈H₂₇N₅O₂, with a molecular weight of 345.4 g/mol. Key physicochemical parameters include a calculated LogP of 3.82, suggesting moderate lipophilicity, and a polar surface area (PSA) of 73.38 Ų, indicative of moderate permeability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number887590-50-3
Molecular FormulaC₁₈H₂₇N₅O₂
Molecular Weight345.4 g/mol
Exact Mass345.216 Da
LogP3.82
Polar Surface Area73.38 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions, starting with the functionalization of the indazole core. A plausible route includes:

  • Amination at C6: Introduction of the amino group via nitration followed by reduction, as demonstrated in analogous 6-aminoindazole syntheses .

  • Mannich Reaction at C3: Condensation of 4-methyl-piperazine with formaldehyde to introduce the -(4-methyl-piperazin-1-ylmethyl) side chain.

  • Esterification: Protection of the carboxylic acid at C1 using tert-butyl chloroformate under basic conditions.

Reaction progress is monitored via thin-layer chromatography (TLC), with final product purity assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Data

  • ¹H NMR: Key signals include a singlet for the tert-butyl group (~1.45 ppm), aromatic protons (6.8–7.5 ppm), and piperazine methyl protons (~2.3 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 346.2 [M+H]⁺, consistent with the molecular formula.

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound’s primary mechanism involves kinase inhibition, targeting ATP-binding pockets of enzymes critical for cell proliferation and survival. Kinases such as CDKs (cyclin-dependent kinases) and MAPKs (mitogen-activated protein kinases) are implicated, though specific targets remain under investigation .

Table 2: Antiproliferative Activity of Analogous Indazole Derivatives

CompoundA549 (μM)4T1 (μM)HepG2 (μM)MCF-7 (μM)HCT116 (μM)
2a>10>10>101.154.89
2d1.400.461.160.252.46

Apoptosis Induction

Mechanistic studies on analogs reveal:

  • Mitochondrial Pathway Activation: Loss of mitochondrial membrane potential and increased Bax/Bcl-2 ratio .

  • Caspase-3 Cleavage: Upregulation of cleaved caspase-3, a hallmark of apoptosis .

  • ROS Generation: Elevated reactive oxygen species (ROS) levels, exacerbating cellular stress .

Research Challenges and Future Directions

Pharmacokinetic Optimization

  • Solubility: The tert-butyl ester may limit aqueous solubility; prodrug strategies (e.g., ester hydrolysis to carboxylic acid) could improve bioavailability.

  • Metabolic Stability: Piperazine N-methylation reduces CYP450-mediated metabolism, but in vivo studies are needed.

Target Identification

Proteomic profiling and kinase screening assays are required to elucidate precise molecular targets.

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